6-Chloro-N-pyridin-4-ylnicotinamide

Beschreibung

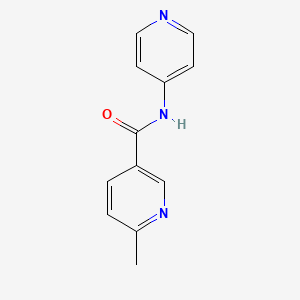

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-N-pyridin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-2-3-10(8-14-9)12(16)15-11-4-6-13-7-5-11/h2-8H,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKTWCXEYAIDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro N Pyridin 4 Ylnicotinamide

Strategic Precursor Synthesis and Reagent Selection for 6-Chloro-N-pyridin-4-ylnicotinamide Formation

Synthesis of Key Halogenated Nicotinic Acid Intermediates

The primary halogenated nicotinic acid intermediate required for the synthesis of the target compound is 6-chloronicotinic acid. Several synthetic pathways have been established for its preparation, with the oxidation of 2-chloro-5-methylpyridine being a prominent method. This process typically utilizes an oxidizing agent in the presence of a suitable catalyst and solvent.

Another viable route involves the chlorination of 6-hydroxynicotinic acid. This transformation can be achieved using standard chlorinating agents. The choice of method often depends on the availability of starting materials, scalability, and environmental considerations.

Table 1: Comparison of Synthetic Routes to 6-Chloronicotinic Acid

| Starting Material | Reagents and Conditions | Advantages | Disadvantages |

| 2-Chloro-5-methylpyridine | Oxygen, Cobalt Acetate, Chlorobenzene | Utilizes readily available starting material. | May require careful control of reaction conditions to avoid over-oxidation. |

| 6-Hydroxynicotinic acid | Chlorinating agent (e.g., POCl₃, SOCl₂) | Direct conversion to the desired product. | May involve harsh reagents and require careful handling. |

Design and Preparation of Pyridin-4-ylamine Precursors for Amide Coupling

The second key precursor is pyridin-4-ylamine. The design of this precursor is straightforward, as it provides the necessary nucleophilic amino group for the subsequent amide bond formation. The synthesis of pyridin-4-ylamine can be accomplished through several established methods, starting from readily available pyridine (B92270) derivatives.

One common approach involves the Hofmann degradation of isonicotinamide. This reaction proceeds by treating the amide with a halogen (such as bromine) in the presence of a strong base. Another method is the reduction of 4-nitropyridine-N-oxide, which can be achieved using various reducing agents, such as iron in the presence of an acid. The choice of the synthetic route can be influenced by factors such as yield, purity requirements, and the scale of the synthesis.

Acylation Reactions and Mechanistic Insights into Amide Bond Formation

The central step in the synthesis of this compound is the formation of the amide bond between 6-chloronicotinic acid and pyridin-4-ylamine. This acylation reaction requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

A common and effective strategy involves the conversion of 6-chloronicotinic acid into its more reactive acyl chloride derivative, 6-chloronicotinoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 6-chloronicotinoyl chloride is then reacted with pyridin-4-ylamine in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Optimization of Reaction Conditions and Catalytic Approaches

The efficiency of the amide coupling reaction can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and the potential use of a catalyst. Aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (THF) are commonly employed. The selection of a suitable base, such as triethylamine or pyridine, is crucial for scavenging the HCl generated during the reaction.

Catalytic approaches can also be employed to enhance the rate and efficiency of the amide bond formation. For instance, 4-(dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst that can accelerate the acylation of amines by forming a highly reactive acylpyridinium intermediate. The use of such catalysts can often lead to higher yields and milder reaction conditions.

Table 2: Typical Reaction Conditions for the Synthesis of N-Aryl Nicotinamides

| Acid Activation Method | Coupling Partner | Base | Solvent | Catalyst | Typical Temperature |

| Acyl Chloride Formation (e.g., with Oxalyl Chloride/DMF) | Amine | Triethylamine | Dichloromethane | None or DMAP (cat.) | 0 °C to room temperature |

| In situ activation with coupling reagents (e.g., EDC, HATU) | Amine | DIPEA | DMF | HOBt (for EDC) | Room temperature |

Efficiency and Scalability of Synthetic Routes

The subsequent amide coupling reaction is also amenable to scale-up, provided that efficient heat transfer and mixing can be maintained. The choice of reagents can also impact scalability; for example, the use of expensive coupling reagents might be less feasible on an industrial scale compared to the more cost-effective acyl chloride route. Process optimization at each stage is essential to ensure a high-yielding and economically viable synthesis.

Advanced Strategies for Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses two key sites for further chemical modification: the chlorine atom on the nicotinamide (B372718) ring and various positions on both pyridine rings that are amenable to C-H functionalization. These reactive handles allow for the synthesis of a diverse library of derivatives with potentially novel properties.

Advanced functionalization strategies often employ transition metal-catalyzed cross-coupling reactions. The chlorine atom at the 6-position of the nicotinamide ring is particularly well-suited for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively.

Furthermore, direct C-H functionalization has emerged as a powerful tool for the derivatization of pyridine rings. nih.gov Various catalytic systems, often involving palladium, rhodium, or iridium, can facilitate the regioselective introduction of functional groups at positions that are not readily accessible through classical methods. This allows for the late-stage modification of the this compound core, providing rapid access to a wide array of analogs.

Regioselective Modification of the Pyridine Ring Systems

A significant strategy for the regioselective modification of the 6-chloronicotinamide core involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has been effectively employed for the regioselective arylation of 2,6-dichloronicotinamide, a closely related precursor. In this reaction, the amide group at the C3 position directs the palladium(0) catalyst to the C2 position, facilitating a selective coupling with an aryl boronic acid. This chelation-controlled mechanism ensures that the aryl group is introduced specifically at the position ortho to the nitrogen and meta to the amide. acs.orgacs.orgnih.gov

The general mechanism for such palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The catalytic cycle is initiated by the oxidative addition of the chloropyridine to the Pd(0) complex. This is followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Another important class of reactions for modifying the pyridine ring is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position is susceptible to displacement by various nucleophiles. The reactivity in SNAr reactions on pyridine rings is influenced by the nature of the leaving group and the reaction conditions. nih.gov In di-substituted pyridines, such as 2,6-dichloronicotinamide, the position of substitution can be controlled by the nature of the nucleophile and the reaction conditions. For example, in the synthesis of 2-aryl-6-chloronicotinamides, SNAr by solvents like methanol (B129727) or water at the C2 position can be a competing reaction to the desired Suzuki coupling. acs.org

The table below summarizes the regioselective Suzuki coupling of a model 2,6-dichloronicotinamide with phenylboronic acid, highlighting the directing effect of the amide group.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield of 2-phenyl-6-chloronicotinamide (%) |

| PXPd2 | K₂CO₃ | Methanol | 55 | 1 | 61 |

| Pd(PPh₃)₄ | K₂CO₃ | Methanol | 55 | 1 | Lower yields and selectivity |

Data synthesized from a study on 2-aryl-6-chloronicotinamides. acs.org

Introduction of Diverse Substituents for Subsequent Structure-Activity Probing

The systematic introduction of a variety of substituents onto the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to understand how different functional groups at various positions influence the biological activity of the compound.

Building on the regioselective synthetic methods described previously, a wide array of functional groups can be introduced. For instance, the Suzuki coupling allows for the introduction of various substituted and unsubstituted aryl and heteroaryl groups at the C2 position of the nicotinamide ring. acs.orgacs.orgnih.gov This allows for the exploration of the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on the molecule's activity.

Similarly, the chlorine atom at the C6 position serves as a handle for introducing diverse substituents via nucleophilic aromatic substitution. Amines, alcohols, and thiols can be used as nucleophiles to displace the chloride, leading to a variety of 6-substituted nicotinamide derivatives. The synthesis of 6-amino-2-arylnicotinamides has been accomplished by treating 2-aryl-6-chloronicotinamides with amines at elevated temperatures. acs.org

The table below illustrates the variety of substituents that can be introduced onto a chloropyridine core, which is analogous to the 6-chloronicotinamide scaffold of the target molecule.

| Reaction Type | Position of Substitution | Reagents | Type of Substituent Introduced |

| Suzuki Coupling | C2 | Aryl boronic acids, Pd catalyst | Aryl groups |

| Nucleophilic Aromatic Substitution | C6 | Amines (R-NH₂) | Amino groups (-NHR) |

| Nucleophilic Aromatic Substitution | C6 | Alcohols (R-OH) | Alkoxy groups (-OR) |

| Nucleophilic Aromatic Substitution | C6 | Thiols (R-SH) | Thioether groups (-SR) |

The insights gained from SAR studies on analogous series of compounds, such as N-(4-phenylthiazol-2-yl) nicotinamide derivatives and 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, underscore the importance of substituent effects on biological activity. nih.govnih.gov For example, in a series of N-(4-phenylthiazol-2-yl) nicotinamide derivatives, the presence of specific substituents on the phenyl and nicotinamide rings was found to be crucial for their activity. nih.gov

Investigation of Reaction Mechanisms and By-product Formation in Nicotinamide Synthesis

A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of by-products. The synthesis of this compound and its derivatives involves several key transformations, each with its own mechanistic considerations.

In the palladium-catalyzed Suzuki coupling for the arylation of the nicotinamide ring, the mechanism is generally well-understood, proceeding through the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org However, side reactions can occur. One significant by-product in the Suzuki coupling of 2,6-dichloronicotinamide is the bis-arylated product, where both chlorine atoms are substituted. The formation of this by-product can be controlled by carefully managing the stoichiometry of the reagents and the reaction time. acs.org Another potential side reaction is the nucleophilic substitution of the chlorine atoms by the solvent (e.g., methanol) or water, which is more prevalent with certain catalysts and at higher temperatures. acs.org

The formation of the amide bond between 6-chloronicotinic acid and 4-aminopyridine is typically achieved by first activating the carboxylic acid. This can be done by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with 4-aminopyridine is a nucleophilic acyl substitution. Incomplete conversion or side reactions of the acyl chloride can lead to impurities.

Enzymatic methods for the synthesis of nicotinamide derivatives have also been explored. For instance, Novozym® 435, a lipase from Candida antarctica, has been used to catalyze the amidation of methyl nicotinate derivatives. nih.govrsc.org While these methods are often greener and more selective, the reaction is reversible, and the yield can be influenced by the substrate ratio and the removal of by-products like alcohol. nih.govrsc.org

The table below lists potential by-products in the synthesis of substituted 6-chloronicotinamides and the conditions that may favor their formation.

| Synthetic Step | Desired Product | Potential By-product(s) | Conditions Favoring By-product Formation |

| Suzuki Coupling of Dichloronicotinamide | Mono-arylated product | Bis-arylated product, Solvolysis product | Excess boronic acid, prolonged reaction time, high temperature |

| Amide Bond Formation | This compound | Unreacted 6-chloronicotinic acid, Hydrolysis of acyl chloride | Incomplete activation of carboxylic acid, presence of water |

| Enzymatic Amidation | N-substituted nicotinamide | Unreacted starting materials | Unfavorable substrate ratio, equilibrium limitations |

By carefully controlling reaction parameters such as temperature, reaction time, stoichiometry, and choice of catalyst and solvent, the formation of these by-products can be minimized, leading to a more efficient synthesis of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro N Pyridin 4 Ylnicotinamide and Its Analogs

X-ray Crystallography for Solid-State Structural Determination

Analysis of Bond Lengths, Bond Angles, and Torsional Dihedrals in Analogous Compounds

The geometry of a molecule is fundamentally defined by its bond lengths, bond angles, and torsional dihedrals. While specific data for 6-Chloro-N-pyridin-4-ylnicotinamide is unavailable, we can infer its structural parameters by examining analogs such as the 2-amino-pyridinium salt of 6-chloro-nicotinate and various N-substituted nicotinamides.

In the crystal structure of 2-amino-pyridinium 6-chloro-nicotinate, the geometry of the 6-chloronicotinate anion is of particular interest. nih.gov The bond lengths within the pyridine (B92270) ring are expected to be typical for an aromatic heterocyclic system, though they will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group.

A summary of expected bond lengths and angles based on related structures is presented in the table below.

| Bond/Angle | Expected Range/Value | Notes |

| C-Cl | ~1.74 Å | Typical for a chlorine atom attached to an sp² hybridized carbon on a pyridine ring. |

| C=O (Amide) | ~1.23 Å | Characteristic of a carbonyl group in an amide. |

| C-N (Amide) | ~1.33 Å | Shorter than a C-N single bond, indicating partial double bond character. |

| Pyridine C-N-C | ~117° | Typical bond angle for a nitrogen atom in a pyridine ring. |

| Amide N-C=O | ~122° | Standard bond angle in an amide group. |

| Torsional Angle | Variable | The dihedral angle between the two pyridine rings will be influenced by crystal packing forces and potential intramolecular interactions. In analogous structures of N-aryl amides, this can range from nearly planar to significantly twisted. |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs in Analogs

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of intermolecular interactions. These interactions dictate the macroscopic properties of the crystalline material. Based on the functional groups present in this compound, several key interactions can be predicted by analogy to similar compounds.

Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atoms within the pyridine rings also serve as potential hydrogen bond acceptors. In the crystal structure of 2-amino-pyridinium 6-chloro-nicotinate, N-H···O hydrogen bonds are the primary interactions, forming distinct ring motifs. nih.gov It is highly probable that in this compound, intermolecular N-H···N or N-H···O hydrogen bonds would be a dominant feature of its crystal packing, likely leading to the formation of chains or sheets.

π-π Stacking: The presence of two aromatic pyridine rings suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, are a common feature in the crystal structures of pyridyl-containing compounds. For instance, in 2-amino-pyridinium 6-chloro-nicotinate, weak π-π interactions with centroid-centroid distances of approximately 3.6 Å are observed. nih.gov

Halogen Bonding: The chlorine atom on the nicotinamide (B372718) ring can act as a halogen bond donor, interacting with Lewis basic sites such as the amide oxygen or the pyridine nitrogen atoms. While not always the dominant interaction, halogen bonds can play a significant role in directing the crystal packing.

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (amide) as donor; C=O (amide), Pyridine N as acceptors | Formation of primary structural motifs such as chains or dimers. Crucial for the overall stability and organization of the crystal lattice. |

| π-π Stacking | Pyridine rings | Contribution to the stabilization of the crystal structure through face-to-face or offset stacking arrangements. The centroid-to-centroid distance would likely be in the range of 3.5-3.8 Å. |

| Halogen Bonding | C-Cl as donor; C=O, Pyridine N as acceptors | Directional interactions that can influence the orientation of molecules within the crystal lattice, potentially leading to specific packing motifs. |

| van der Waals Forces | All atoms | Non-specific, attractive forces that contribute to the overall cohesive energy of the crystal. |

Computational Chemistry and Theoretical Studies on 6 Chloro N Pyridin 4 Ylnicotinamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Analysis

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electronic structure, which in turn governs the molecule's stability and reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In studies of related nicotinamide (B372718) and pyridine (B92270) compounds, the HOMO and LUMO distributions are often visualized to identify the regions of the molecule most likely to be involved in chemical reactions. For example, in 2-chloro-5-nitropyridine, the HOMO is typically located on the pyridine ring and the chloro substituent, while the LUMO is distributed over the nitro group, indicating the sites for electrophilic and nucleophilic attack, respectively. nih.gov For 6-Chloro-N-pyridin-4-ylnicotinamide, it is expected that the HOMO would be localized on the electron-rich pyridine rings and the amide linkage, while the LUMO would be influenced by the electron-withdrawing chloro substituent. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.

| Parameter | Significance | Typical Calculated Values for Analogous Nicotinamides |

| EHOMO | Electron-donating ability | ~ -6.5 to -7.0 eV |

| ELUMO | Electron-accepting ability | ~ -1.5 to -2.0 eV |

| Energy Gap (ΔE) | Chemical reactivity and stability | ~ 4.5 to 5.5 eV |

Note: The values presented are approximate and based on studies of similar nicotinamide derivatives. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and attract nucleophiles.

In computational analyses of nicotinamide derivatives, MEP maps have been used to highlight the electrophilic and nucleophilic regions. researchgate.net For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group, indicating these as likely sites for hydrogen bonding and coordination with metal ions. Conversely, the hydrogen atom of the amide group and the regions around the chloro-substituted carbon would likely exhibit positive potential.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Assessment

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and flexibility.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery and design, as it can help to identify potential biological targets and predict the binding affinity of a compound.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies on analogs of this compound have demonstrated their potential to interact with various biological macromolecules. For instance, a study on 2-chloro-N-(substituted-phenyl)nicotinamide derivatives investigated their docking against the Enterococcus faecalis sortase A protein (PDB ID: 6QXS), a key enzyme in bacterial pathogenesis. researchgate.net The results indicated that these compounds could form stable complexes within the active site of the enzyme, with one of the derivatives showing promise as a potential inhibitor. researchgate.net

Similarly, docking studies of pyridine-3-carboxamide (B1143946) analogs against the fucose-binding protein of Ralstonia solanacearum (PDB ID: 4CSD), a plant pathogen, have been performed to predict binding modes and energies. In such studies, the binding affinity is often reported as a negative score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. The binding mode analysis reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, docking studies against various protein targets could predict its potential biological activities.

| Target Protein (Example from Analog Studies) | PDB ID | Predicted Binding Affinity (kcal/mol) of Analog | Key Interacting Residues (Example) |

| Enterococcus faecalis sortase A | 6QXS | -7.0 to -8.5 | Arg, Cys, Trp |

| Ralstonia solanacearum fucose-binding protein | 4CSD | -6.0 to -7.5 | Asp, Tyr, Ser |

Note: This table is illustrative and based on docking studies of analogous compounds. The specific binding affinities and interacting residues for this compound would depend on the target protein.

Identification of Key Amino Acid Residues Involved in Molecular Recognition

Due to a lack of direct molecular docking studies specifically targeting this compound, a predictive analysis based on structurally analogous compounds is necessary to hypothesize the key amino acid residues likely involved in its molecular recognition. Research on similar nicotinamide and pyrimidine (B1678525) derivatives offers valuable insights into the types of interactions that could govern the binding of this compound to a protein target.

Studies on related heterocyclic compounds, such as N-(4-phenylthiazol-2-yl) nicotinamide derivatives and 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines, have successfully employed molecular docking simulations to elucidate their binding modes. nih.govnih.gov These computational models predict the energetically favorable conformations of a ligand when bound to the active site of a receptor and identify the specific amino acid residues that contribute to the stability of the complex.

The binding of a ligand like this compound within a protein's active site is typically governed by a combination of non-covalent interactions. These can include:

Hydrogen Bonds: The nitrogen atoms within the pyridine and nicotinamide rings, as well as the amide group, are potential hydrogen bond donors and acceptors. Amino acid residues with polar side chains, such as serine, threonine, asparagine, and glutamine, are likely candidates for forming these crucial interactions.

Hydrophobic Interactions: The chlorinated pyridine ring and the pyridin-4-yl moiety provide hydrophobic surfaces that can interact with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.

Pi-Stacking Interactions: The aromatic nature of the pyridine rings allows for potential pi-pi stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom on the nicotinamide ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the backbone or side chains of amino acids.

Based on the analysis of structurally related compounds, a hypothetical model of interaction can be proposed. For instance, in a study of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines as inhibitors of spiroperidol binding, the affinity for the dopamine (B1211576) receptor was linked to the specific substitutions on the pyrimidine core. nih.gov This highlights the importance of the spatial arrangement of functional groups for effective binding.

A summary of potential interacting amino acid residues for this compound, extrapolated from studies on similar molecules, is presented in the table below.

| Interaction Type | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Amino acids with backbone carbonyls or side-chain heteroatoms |

It is imperative to note that this represents a theoretical framework. Definitive identification of the key amino acid residues involved in the molecular recognition of this compound would necessitate dedicated molecular docking and simulation studies with a specific protein target. Such research would provide a more precise understanding of its binding mode and pave the way for the rational design of more potent and selective analogs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro N Pyridin 4 Ylnicotinamide Analogs

Systematic Structural Modifications and Their Influence on Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For 6-Chloro-N-pyridin-4-ylnicotinamide, systematic modifications of its core structure are essential to probe the key interactions with its biological targets.

The pyridine (B92270) and pyridin-4-yl rings of this compound are critical for its biological activity, and substitutions on these rings can have profound effects. The nature and position of these substituents can modulate the electronic distribution, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a target protein.

Research on related N-(pyridin-3-yl)-isonicotinamides has shown that substitutions on the pyridine ring, analogous to the pyridin-4-yl ring in the target compound, significantly impact activity. For instance, in a series of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, variations in the substitution pattern on the pyridine ring led to significant changes in potency. nih.govresearchgate.net

The electronic nature of substituents on the pyridin-4-yl ring can also dramatically alter biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the hydrogen-bonding capacity and π-stacking interactions of the ring with amino acid residues in a protein's binding pocket. For instance, studies on epibatidine (B1211577) analogs, which also feature a substituted pyridine ring, have shown that different substituents lead to a wide range of affinities and efficacies at nicotinic receptors. nih.gov

To illustrate the potential impact of these substitutions, a hypothetical data table is presented below, based on trends observed in related compound series.

| Compound | R1 (on Nicotinamide (B372718) Ring) | R2 (on Pyridin-4-yl Ring) | Hypothetical IC50 (nM) vs. Target Kinase |

| Parent | 6-Cl | H | 100 |

| Analog 1 | 6-F | H | 150 |

| Analog 2 | 6-CH3 | H | 250 |

| Analog 3 | 6-Cl | 2'-OCH3 | 80 |

| Analog 4 | 6-Cl | 3'-F | 50 |

| Analog 5 | 6-Cl | 2'-NH2 | 120 |

This table is for illustrative purposes and the data is not experimental.

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound, the rotational freedom around the amide bond and the single bonds connecting the pyridine rings can lead to various conformers, only some of which may be active.

The amide linkage introduces a degree of rigidity due to its partial double-bond character, but rotation around the C-C and C-N bonds connecting the rings allows for conformational flexibility. The energetic barrier to this rotation can be influenced by the size and nature of the substituents on the rings. Large, bulky groups may restrict rotation, locking the molecule into a specific conformation that could be either favorable or unfavorable for binding to the target.

The relative orientation of the two pyridine rings is crucial. A co-planar arrangement might facilitate optimal π-stacking interactions within a binding site, while a twisted conformation might be necessary to fit into a specific pocket. The interplay between the electronic effects of substituents and steric hindrance will ultimately determine the preferred conformation and its impact on activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach can be invaluable for predicting the activity of novel analogs and for guiding the design of more potent compounds.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of analogs with known biological activities. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. For instance, a hypothetical QSAR equation for a series of this compound analogs might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Weight)

The quality of the QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the predictive power of the model. A study on 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives highlighted the importance of charge on nitrogen atoms and electron density in influencing toxicity, demonstrating the utility of quantum-chemical descriptors in QSAR. researchgate.net Similarly, QSAR analysis of chlorochalcone (B8783882) derivatives successfully predicted their anticancer activities. cmu.ac.th

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Pharmacophore modeling can be used to identify these critical features and their spatial relationships.

For this compound and its analogs, key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine rings and the carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The amide N-H group.

Aromatic Rings: The pyridine and pyridin-4-yl rings, which can participate in π-π stacking or hydrophobic interactions.

Halogen Atom: The chlorine atom, which can form halogen bonds or contribute to hydrophobic interactions.

By mapping the pharmacophoric features of a series of active and inactive compounds, it is possible to create a consensus pharmacophore model. This model can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds with the potential for the desired biological activity. Pharmacophore modeling has been successfully applied to identify inhibitors for various targets, including SARS-CoV-2 Mpro and inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.govnih.gov

Application of Bioisosteric Replacements and Scaffold Hopping Approaches for Lead Optimization

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while retaining the key pharmacophoric features.

For this compound, several bioisosteric replacements could be considered:

Replacement of the Chloro Group: The chlorine atom could be replaced with other halogens (F, Br, I) to probe the effect of size and electronegativity. Alternatively, a trifluoromethyl (CF3) group could be used as a lipophilic, electron-withdrawing bioisostere.

Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases. Replacing it with more stable isosteres such as a 1,2,4-oxadiazole, a triazole, or a reverse amide could enhance metabolic stability.

Pyridine Ring Bioisosteres: The pyridine rings could be replaced with other five- or six-membered heterocycles like pyrimidine (B1678525), pyrazine, or even a phenyl ring to explore the impact on activity and properties. Studies on muscarinic acetylcholine (B1216132) receptor ligands have successfully employed bioisosteric replacement of a lactone ring. nih.gov Similarly, the replacement of a carbon atom with a sulfur atom in quinazoline (B50416) derivatives has been explored to generate novel anti-inflammatory agents. nih.gov

The following table provides hypothetical examples of bioisosteric replacements and their potential impact on biological activity.

| Original Moiety | Bioisosteric Replacement | Rationale | Hypothetical Change in Activity |

| 6-Cl | 6-CF3 | Increase lipophilicity, maintain electron-withdrawing nature | Potentially increased or decreased |

| Amide Linkage | 1,2,4-Oxadiazole | Improve metabolic stability, maintain H-bond acceptor properties | Potentially maintained or improved |

| Pyridin-4-yl | Phenyl | Alter H-bonding potential and electronics | Likely decreased due to loss of H-bond acceptor |

| Nicotinamide | Quinoline | Explore larger aromatic system | Potentially altered selectivity |

This table is for illustrative purposes and the data is not experimental.

By systematically applying these SAR, QSAR, and bioisosteric replacement strategies, medicinal chemists can rationally design and synthesize new analogs of this compound with improved therapeutic potential.

Integration of Computational Approaches in SAR Analysis (e.g., pharmacophore modeling, ligand-based design)

The development of potent and selective this compound analogs is increasingly reliant on computational techniques to guide synthesis and testing. These in silico methods provide valuable insights into the molecular features crucial for biological activity, thereby accelerating the drug discovery process. Methodologies such as pharmacophore modeling and ligand-based design are pivotal in elucidating the complex interplay between a molecule's structure and its function.

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. nih.govnih.gov This model does not represent a real molecule or a specific chemical group but rather a collection of abstract features, including hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov

For nicotinamide analogs, pharmacophore models can be generated based on a set of known active compounds, even in the absence of a crystal structure of the biological target. These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the required pharmacophoric features and are therefore likely to be active. nih.gov For instance, a pharmacophore model for antifungal nicotinamides might highlight the critical spatial arrangement of the pyridine nitrogen, the amide linkage, and specific substitutions on the aromatic rings that are essential for potent activity against pathogens like Candida albicans.

Ligand-Based Drug Design:

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown or difficult to determine experimentally. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of active and inactive molecules, it is possible to build predictive models that can guide the design of new, more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key component of ligand-based design. nih.gov QSAR models are mathematical equations that correlate the variation in biological activity of a series of compounds with changes in their molecular descriptors, such as electronic, steric, and hydrophobic properties. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D electrostatic and steric fields of the molecules. These analyses generate contour maps that visualize regions where positive or negative charge, bulkiness, or hydrophobicity are favorable or unfavorable for activity, providing a detailed roadmap for structural optimization.

In the context of this compound analogs, QSAR studies can reveal the importance of the chloro-substituent at the 6-position of the pyridine ring. For example, studies on related nicotinamide derivatives have shown that the presence of a halogen at this position can be beneficial for fungicidal activity. mdpi.com A QSAR model could quantify this effect and predict the optimal electronic and steric properties for substituents at this and other positions.

Detailed Research Findings from Analog Studies:

While specific computational models for this compound are not extensively published, research on related nicotinamide derivatives provides valuable insights that can be extrapolated. A study on nicotinamide derivatives as antifungal agents identified compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide) as a particularly potent inhibitor of Candida albicans, including fluconazole-resistant strains. mdpi.com The rudimentary SAR study revealed that the positions of the amino and isopropyl groups were critical for its antifungal activity. mdpi.com

The antifungal spectrum of compound 16g was evaluated against various fungal species, demonstrating its broad-spectrum potential. mdpi.com The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented in the table below.

Table 1: Antifungal Activity of Compound 16g and Fluconazole (FLC)

| Fungal Strain | MIC (μg/mL) of 16g | MIC (μg/mL) of FLC |

|---|---|---|

| C. albicans SC5314 | 0.25 | 0.5 |

| C. albicans 103 (Fluconazole-resistant) | 0.125 | 32 |

| C. albicans 108 (Fluconazole-resistant) | 0.25 | 64 |

| C. albicans Y0109 (Fluconazole-resistant) | 1 | >64 |

| C. albicans 142 (Fluconazole-resistant) | 0.125 | >64 |

| C. albicans 144 (Fluconazole-resistant) | 0.25 | >64 |

| C. albicans 145 (Fluconazole-resistant) | 0.25 | >64 |

| C. parapsilosis ATCC 22019 | 1 | 0.5 |

| C. tropicalis ATCC 750 | 2 | 2 |

| C. glabrata ATCC 90030 | 4 | 8 |

| C. krusei ATCC 6258 | 8 | 32 |

| Cryptococcus neoformans H99 | 1 | 4 |

| Aspergillus fumigatus AF293 | >64 | 8 |

Data sourced from a study on nicotinamide derivatives as antifungal agents. mdpi.com

The data clearly indicates that compound 16g not only has potent activity against susceptible C. albicans but is also highly effective against strains that have developed resistance to the commonly used antifungal drug, fluconazole. mdpi.com This highlights the potential of the nicotinamide scaffold in overcoming existing drug resistance mechanisms.

Computational analysis of such potent analogs can lead to the development of a pharmacophore model that captures the key features responsible for this enhanced activity. For example, the model might include a hydrogen bond acceptor feature corresponding to the pyridine nitrogen, a hydrogen bond donor from the amide, and specific hydrophobic regions that interact favorably with the target enzyme. This model could then be used in a ligand-based virtual screening campaign to identify other commercially available or synthetically accessible compounds with different core structures but the same essential pharmacophoric features, potentially leading to the discovery of novel antifungal agents.

Furthermore, 3D-QSAR studies on a series of such analogs would provide detailed contour maps. These maps could, for instance, indicate that a bulky, hydrophobic group is preferred at the 3-position of the N-phenyl ring, while an electron-donating group at the 2-position of the nicotinamide ring enhances activity. This level of detail is invaluable for medicinal chemists in the rational design of the next generation of inhibitors with improved potency and selectivity.

Advanced Analytical Methodologies in Research for 6 Chloro N Pyridin 4 Ylnicotinamide

Chromatographic Techniques for High-Resolution Purity Assessment and Complex Mixture Separation

Chromatographic techniques are the cornerstone of analytical chemistry in pharmaceutical research and development, providing powerful tools for the separation, identification, and quantification of compounds. For an intermediate like 6-Chloro-N-pyridin-4-ylnicotinamide, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for ensuring its purity and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and impurity profiling of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. In the context of synthesizing complex molecules where this compound is an intermediate, HPLC methods are developed to ensure the quality of the final product. For instance, several HPLC-UV and LC-MS/MS methods have been established for the quantification of Sorafenib, a downstream product of this compound, in various matrices. sci-hub.se

A typical HPLC method for a related final compound involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727), and an aqueous buffer. researchgate.net The detection is often carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.netresearchgate.net For example, the UV absorption maximum for Sorafenib in methanol has been observed at 265.5 nm. researchgate.net The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification, while the peak area is proportional to the concentration, allowing for precise quantification. researchgate.net

The power of HPLC also lies in its ability to separate the main compound from its impurities, which can include starting materials, by-products, and degradation products. This impurity profiling is critical for process optimization and for meeting stringent regulatory requirements. The linearity of the method is established by analyzing a series of standard solutions of known concentrations, with a high coefficient of determination (r²) indicating a strong correlation between concentration and response. researchgate.net

Table 1: Example HPLC Parameters for Analysis of a Related Final Compound

| Parameter | Condition |

|---|---|

| Column | Thermo-scientific model C18 (4.6 mm i.d. X 250 mm; 5µm particle size) researchgate.net |

| Mobile Phase | Acetonitrile: Methanol (40:60 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 265.5 nm researchgate.net |

| Retention Time | 3.223 min researchgate.net |

| Linearity Range | 2-10 µg/mL (r² = 0.999) researchgate.net |

| Limit of Detection (LOD) | 0.526 µg/mL researchgate.net |

| Limit of Quantitation (LOQ) | 1.594 µg/mL researchgate.net |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry for monitoring the progress of reactions and for the preliminary assessment of purity. In the synthesis of compounds where this compound is a starting material or intermediate, TLC allows chemists to quickly determine if the starting materials have been consumed and if the desired product has been formed.

TLC involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The different components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This separation is visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

In the synthesis of Sorafenib analogs, TLC has been used to monitor the progress of the reaction, with the Rf value providing a quick check for the formation of the product. nih.gov For instance, in the synthesis of a Sorafenib-aminopyridinol hybrid, the product was identified with an Rf of 0.20 in a mobile phase of dichloromethane (B109758) and methanol (20:1). nih.gov While not as quantitative as HPLC, TLC is an invaluable tool for making real-time decisions in the laboratory, such as when to stop a reaction or how to best approach the purification of the product.

Development of Specific Methods for Trace Analysis in Research Matrices

The ability to detect and quantify minute amounts of a compound in complex biological or environmental samples is crucial for a variety of research applications. For an intermediate like this compound, or more typically its downstream products, the development of specific methods for trace analysis is essential for pharmacokinetic studies, metabolism research, and understanding the compound's disposition.

Optimized Sample Preparation and Extraction Protocols for Diverse Research Samples

Before a compound can be analyzed by sensitive analytical instruments, it often needs to be extracted from the matrix in which it is present, such as plasma, serum, or tissue homogenates. The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level that can be readily detected.

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). In protein precipitation, an organic solvent is added to a biological sample to precipitate proteins, which are then removed by centrifugation. nih.gov LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. sci-hub.se SPE uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a small volume of a strong solvent. afjbs.com

For the analysis of Sorafenib in human plasma, a solid-phase extraction method has been developed using a pretreatment solution of 100mM ammonium (B1175870) formate. afjbs.com Another method for Sorafenib in human serum and peritoneal fluid utilized a liquid-liquid extraction with diethyl ether. researchgate.net The choice of extraction method depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity of the assay.

Advanced hyphenated Techniques (e.g., LC-MS/MS) for Selective Detection and Quantification in Research Contexts

For the highly selective and sensitive detection and quantification of compounds in complex matrices, hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard. nih.gov LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In an LC-MS/MS system, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. The precursor ions of the analyte are then selected in the first mass analyzer and fragmented in a collision cell. The resulting product ions are then detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of the analyte even in the presence of co-eluting interferences. afjbs.com

Numerous LC-MS/MS methods have been developed for the analysis of Sorafenib and its metabolites in human plasma. nih.govafjbs.comnih.gov These methods often employ electrospray ionization (ESI) in the positive ion mode. nih.govafjbs.com The selection of specific precursor-to-product ion transitions for the analyte and an internal standard ensures the accuracy and precision of the quantification. nih.govafjbs.com For example, in one method, the ion transitions monitored were m/z 465.1 → 252.1 for Sorafenib and m/z 469.1 → 256.1 for its deuterated internal standard. afjbs.com The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of the analyte, which is essential for pharmacokinetic studies. nih.gov

Table 2: Example LC-MS/MS Parameters for Analysis of a Related Final Compound in Human Plasma

| Parameter | Condition |

|---|---|

| Chromatography | Phenomenex C18 column (50X4.6mm, 5µm) afjbs.com |

| Mobile Phase | 10mM ammonium formate, methanol, and acetonitrile (20:5:75 v/v/v) afjbs.com |

| Flow Rate | 0.8 ml/min afjbs.com |

| Ionization | Turbo ion spray interface in positive ion multiple reaction monitoring mode (MRM) afjbs.com |

| Ion Transitions | Sorafenib: m/z 465.1 → 252.1; Sorafenib 13CD3 (ISD): m/z 469.1 → 256.1 afjbs.com |

| Linearity Range | 5-5000 ng/ml afjbs.com |

| Intra-day Precision (%CV) | 0.8% to 2.1% afjbs.com |

| Inter-day Precision (%CV) | 1.3% to 1.8% afjbs.com |

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas for Nicotinamide (B372718) Derivatives

The therapeutic landscape of nicotinamide and its derivatives is continually expanding, driven by a deeper understanding of their molecular mechanisms. nih.govijdvl.com Initially recognized for its role in treating pellagra, nicotinamide's utility now extends to a variety of dermatological and systemic conditions. ijdvl.comresearchgate.net Future research is poised to uncover new biological targets and, consequently, new therapeutic applications for this versatile class of molecules.

Oncological Applications: A significant area of research for nicotinamide derivatives is in oncology. Certain derivatives have been synthesized and evaluated as potent inhibitors of key proteins implicated in cancer progression. For instance, a series of nicotinamide derivatives have been identified as inhibitors of Aurora kinases A and B, which are often overexpressed in solid tumors. nih.gov One such derivative, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide , has demonstrated significant antitumor activity against various cancer cell lines. nih.gov

Another critical target in cancer therapy is the family of histone deacetylases (HDACs). Novel nicotinamide derivatives have been designed as pan-HDAC and HDAC3 inhibitors, with some compounds showing promising anti-proliferative activity against cancer cell lines. rsc.org The exploration of nicotinamide derivatives as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme upregulated in some cancers, also presents a promising therapeutic strategy. researchgate.net

Anti-inflammatory and Immunomodulatory Roles: Nicotinamide exhibits anti-inflammatory properties by inhibiting the expression of certain cell adhesion molecules and inflammatory cytokines. ijdvl.com This has led to its use in inflammatory skin conditions like acne and psoriasis. ijdvl.com Future research could explore the potential of novel nicotinamide derivatives in a broader range of inflammatory and autoimmune disorders by targeting specific inflammatory pathways.

Neuroprotection: The role of nicotinamide in cellular energy metabolism and DNA repair suggests its potential as a neuroprotective agent. researchgate.netnih.gov By maintaining cellular energy balance and preventing apoptosis, nicotinamide derivatives could be investigated for their therapeutic efficacy in neurodegenerative diseases. researchgate.net

Fungicidal Activity: The structural motif of nicotinamide is also found in fungicides. Derivatives of nicotinamide have been developed as succinate (B1194679) dehydrogenase inhibitors, showing efficacy against various phytopathogenic fungi. nih.gov This opens avenues for the development of new agricultural and clinical antifungal agents.

Table 1: Investigated Biological Targets of Nicotinamide Derivatives

| Biological Target | Therapeutic Area | Example Derivative(s) |

| Aurora Kinases A and B | Oncology | 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide |

| Histone Deacetylases (HDACs) | Oncology | Various novel nicotinamide derivatives |

| Nicotinamide N-methyltransferase (NNMT) | Oncology, Metabolic Diseases | Azaindoline carboxamide 38 |

| Inflammatory Cytokines and Adhesion Molecules | Inflammation, Dermatology | Nicotinamide |

| Succinate Dehydrogenase | Agriculture (Fungicide) | Nicotinamide-based derivatives |

Application in Chemical Biology as Mechanistic Probes and Tool Compounds

Beyond their direct therapeutic potential, nicotinamide derivatives are invaluable tools in chemical biology for dissecting complex biological processes. Their ability to interact with specific enzymes and pathways allows researchers to probe cellular functions with high precision.

Synthetic analogs of nicotinamide adenine (B156593) dinucleotide (NAD), a key coenzyme in which nicotinamide is a core component, are instrumental in studying NAD-dependent enzymes. nih.gov These analogs can be designed as molecular probes to monitor enzyme activity, investigate structural characteristics, and modulate biological processes. nih.gov For example, isotopically labeled nicotinamide, such as carbon-6-labeled nicotinamide, has been used as a biological probe to study its metabolism and incorporation into NAD. acs.orgacs.org

Furthermore, potent and selective inhibitors based on the nicotinamide scaffold serve as excellent chemical probes. For instance, the development of highly selective NNMT inhibitors allows for the detailed investigation of this enzyme's role in normal physiology and disease states like cancer. researchgate.net These tool compounds are essential for target validation and for understanding the downstream consequences of inhibiting a specific biological target.

The design of nicotinamide derivatives with specific properties, such as fluorescent tags or photo-crosslinking groups, can further enhance their utility as probes for identifying protein-ligand interactions and elucidating complex cellular networks.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery of Nicotinamide Derivatives

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. springer.comnih.gov These computational approaches offer the potential to accelerate the design and optimization of novel nicotinamide derivatives with desired biological activities and pharmacokinetic properties.

Rational Drug Design: AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. nih.gov These models can then be used to virtually screen vast libraries of potential nicotinamide derivatives, identifying candidates with a high probability of being active against a specific target. This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties. By learning the underlying patterns in known active molecules, these models can propose novel nicotinamide derivatives with enhanced potency, selectivity, and drug-like properties.

Predicting Physicochemical and ADMET Properties: A significant challenge in drug development is ensuring that a potent molecule also possesses favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be developed to predict these properties for virtual compounds, allowing for the early-stage filtering of candidates that are likely to fail later in development. This predictive capability aids in the rational design of derivatives with improved bioavailability and reduced off-target effects.

The integration of AI and ML into the research and development pipeline for nicotinamide derivatives holds immense promise for expediting the discovery of the next generation of therapeutics and chemical probes. springer.comnih.gov

Q & A

Basic: How can the crystal structure of 6-chloro-NNN-pyridin-4-ylnicotinamide be determined using X-ray diffraction?

Methodological Answer:

- Experimental Design:

Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement). Crystallize the compound via slow evaporation in a solvent like ethanol or DCM. Optimize crystal quality by controlling temperature and humidity. - Key Parameters:

Refine anisotropic displacement parameters for non-H atoms. Apply restraints for disordered regions. Use the Olex2 or WinGX interface for structure visualization. - Validation:

Check R-factors (), residual density peaks, and CCDC deposition standards.

Reference: SHELX programs are widely validated for small-molecule crystallography .

Basic: What analytical methods ensure purity assessment of 6-chloro-NNN-pyridin-4-ylnicotinamide?

Methodological Answer:

- HPLC Protocol:

Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase: acetonitrile/0.1% TFA (70:30 v/v). Set flow rate to 1 mL/min, UV detection at 254 nm. Compare retention time to a reference standard. - NMR Validation:

Analyze - and -NMR spectra in DMSO-. Confirm absence of extraneous peaks (e.g., solvent or starting material residues).

Reference: Analytical protocols for pyridine derivatives are detailed in and .

Basic: How to design initial biological activity screening for this compound?

Methodological Answer:

- Antimicrobial Assay:

Use a broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL. - Cytotoxicity Screening:

Employ MTT assay on mammalian cell lines (e.g., HEK-293). Compare IC values with positive controls like doxorubicin.

Reference: Pyridine sulfonamides show antimicrobial potential, as seen in .

Advanced: How to optimize Suzuki coupling for introducing substituents to the pyridine ring?

Methodological Answer:

- Reaction Conditions:

Use Pd(PPh) (5 mol%) as catalyst, KCO as base, and DMF/HO (3:1) solvent. Heat at 80°C for 12–24 hours. - Yield Improvement:

Pre-activate boronic acids via pinacol ester formation. Monitor reaction progress via TLC (hexane/EtOAc 4:1).

Reference: Similar protocols are validated for trifluoromethylpyridine derivatives in and .

Advanced: How to conduct structure-activity relationship (SAR) studies on analogs?

Methodological Answer:

- SAR Framework:

Synthesize analogs with variations at the chloro and pyridinyl positions. Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric (Taft E) parameters. - Data Analysis:

Use multivariate regression to identify key substituent effects. Validate models with leave-one-out cross-validation (LOOCV).

Reference: and highlight SAR strategies for pyridine-based compounds .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Root-Cause Analysis:

Compare assay conditions (e.g., cell line specificity, incubation time). Check for impurities via LC-MS. - Experimental Replication:

Repeat studies under standardized conditions (e.g., ATP levels in viability assays). Use statistical tools (ANOVA, p < 0.05) to assess significance.

Reference: emphasizes iterative data validation in qualitative research .

Advanced: What computational methods predict binding modes with target proteins?

Methodological Answer:

- Molecular Docking:

Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Dock into ATP-binding pockets (e.g., EGFR kinase). - MD Simulations:

Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy.

Reference: DFT and docking align with NIST’s computational standards ( ) .

Advanced: How to employ synchrotron radiation for high-resolution crystallography?

Methodological Answer:

- Beamline Setup:

Use λ = 0.7–1.0 Å at a synchrotron facility (e.g., APS or ESRF). Collect data at 100 K with a CCD detector. - Data Processing:

Integrate frames with XDS. Resolve twinning or disorder using SHELXD. Refine with anisotropic B-factors.

Reference: SHELX programs are validated for high-resolution data ( and ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.